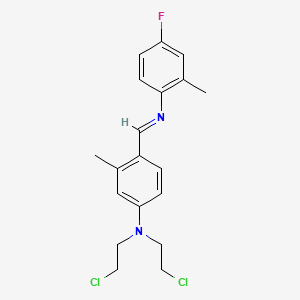
o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro-: is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including an amino group, a benzylidene group, and a fluoro substituent, which contribute to its diverse reactivity and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- typically involves multiple steps, starting with the preparation of o-toluidine derivatives. One common method involves the formation of N-silylated o-toluidine by treating o-toluidine with a stoichiometric quantity of n-BuLi, followed by quenching with chlorotrimethylsilane
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzylidene group can be reduced to yield the corresponding benzylamine.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to benzylamine derivatives.
Substitution: Introduction of various nucleophiles at the fluoro position.
Aplicaciones Científicas De Investigación
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and probes for studying biochemical pathways.
Industry: In the industrial sector, this compound is explored for its use in the synthesis of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- exerts its effects involves interactions with various molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of DNA function. The fluoro substituent can enhance the compound’s binding affinity to specific targets, thereby modulating its biological activity.
Comparación Con Compuestos Similares
o-Toluidine: A simpler analog without the bis(2-chloroethyl)amino and benzylidene groups.
p-Fluoroaniline: Contains the fluoro substituent but lacks the complex functionalization seen in the target compound.
N-(2-Chloroethyl)-N-methyl-2-nitroaniline: Shares the chloroethyl group but differs in the overall structure and functional groups.
Uniqueness: The unique combination of functional groups in o-Toluidine, N-(p-(bis(2-chloroethyl)amino)-o-methylbenzylidene)-p-fluoro- imparts distinct reactivity and potential applications that are not observed in simpler analogs. The presence of the bis(2-chloroethyl)amino group, in particular, provides opportunities for covalent modification of biomolecules, making it a valuable tool in medicinal chemistry and biochemical research.
Propiedades
Número CAS |
2024-08-0 |
|---|---|
Fórmula molecular |
C19H21Cl2FN2 |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-[(4-fluoro-2-methylphenyl)iminomethyl]-3-methylaniline |
InChI |
InChI=1S/C19H21Cl2FN2/c1-14-12-18(24(9-7-20)10-8-21)5-3-16(14)13-23-19-6-4-17(22)11-15(19)2/h3-6,11-13H,7-10H2,1-2H3 |
Clave InChI |
ZTXBAJPMKRLEOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C=NC2=C(C=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


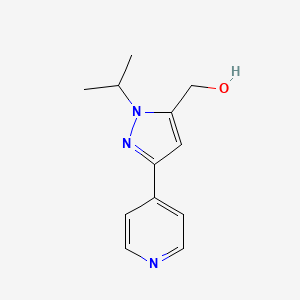
![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429661.png)
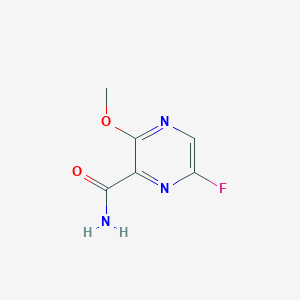

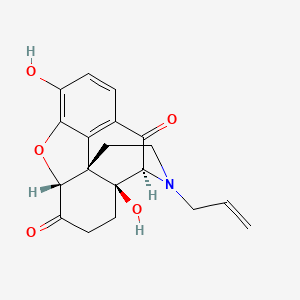
![7-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13429679.png)
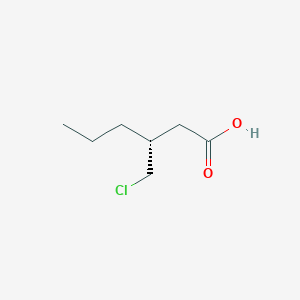


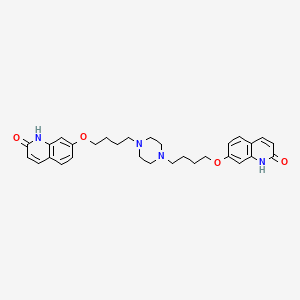
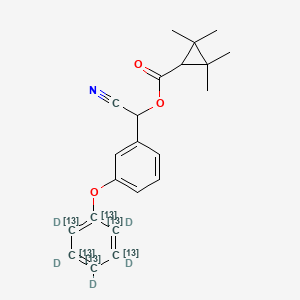

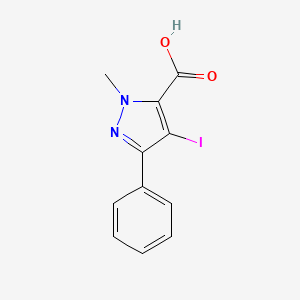
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-3-Acetoxy-6-ethylidene-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13429737.png)
